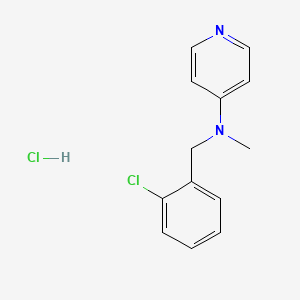
(2R,3R,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fludarabine is a purine analogue and antineoplastic agentThis compound is primarily used in the treatment of hematological malignancies such as chronic lymphocytic leukemia, non-Hodgkin’s lymphoma, acute myeloid leukemia, and acute lymphocytic leukemia . Fludarabine works by interfering with the duplication of DNA, making it a crucial component in chemotherapy regimens .
Preparation Methods
Fludarabine can be synthesized from 2-fluoroadenine and 9-β-D-arabinofuranosyl-uracil using Enterobacter aerogenes. The process involves reacting 2-fluoroadenine with 9-β-D-arabinosyl-uracil in a water solution at pH 7 in the presence of Enterobacter aerogenes cell paste, yielding fludarabine. The resulting compound is then treated with acetic anhydride, crystallized, and hydrolyzed to obtain fludarabine. Phosphorylation and crystallization afford fludarabine phosphate .
Another method involves adding fludarabine and triethyl phosphate into a reaction container placed in a subzero 6°C low-temperature reaction bath. Phosphorus oxychloride is added under stirring conditions, followed by the addition of water and dichloromethane after 12 hours. The pH of the water phase is adjusted to 2-3, and recrystallization is performed to obtain fludarabine phosphate with high purity .
Chemical Reactions Analysis
Fludarabine undergoes several types of chemical reactions, including:
Oxidation: Fludarabine can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the fludarabine molecule.
Substitution: Fludarabine can undergo nucleophilic substitution reactions, particularly at the purine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Fludarabine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogs and their interactions with DNA.
Biology: Employed in research on DNA synthesis and repair mechanisms.
Medicine: Extensively used in chemotherapy regimens for treating various types of leukemia and lymphoma. .
Industry: Utilized in the pharmaceutical industry for the development of new antineoplastic agents and treatment protocols
Mechanism of Action
Fludarabine phosphate is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP. This metabolite inhibits DNA polymerase alpha, ribonucleotide reductase, and DNA primase, thereby inhibiting DNA synthesis. This inhibition leads to the destruction of cancer cells .
Comparison with Similar Compounds
Fludarabine is often compared with other purine nucleoside analogs such as clofarabine and bendamustine. While all these compounds share a similar mechanism of action by interfering with DNA synthesis, fludarabine is unique in its specific use for chronic lymphocytic leukemia and its relatively lower toxicity profile compared to clofarabine . Bendamustine, on the other hand, is more commonly used in the treatment of non-Hodgkin’s lymphoma and has a different toxicity profile .
Similar compounds include:
Clofarabine: Another purine nucleoside analog with higher toxicity.
Bendamustine: Used primarily for non-Hodgkin’s lymphoma.
Vidarabine: An antiviral agent with a similar structure but different clinical applications
Properties
Molecular Formula |
C10H12FN5O4 |
|---|---|
Molecular Weight |
285.23 g/mol |
IUPAC Name |
(2R,3R,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5?,6-,9-/m1/s1 |
InChI Key |
HBUBKKRHXORPQB-VCXQEIDJSA-N |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H](C([C@H](O3)CO)O)O)F)N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


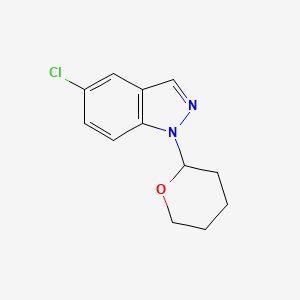
![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12831606.png)
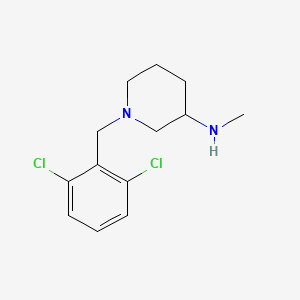


![L-Alanyl-N-[(1alpha,5alpha,6alpha)-3-[6-Carboxy-8-(2,4-Difluorophenyl)-3-Fluoro-5,8-Dihydro-5-Oxo-1,8-Naphthyridin-2-Yl]-3-Azabicyclo[3.1.0]Hex-6-Yl]-L-Alaninamide](/img/structure/B12831644.png)
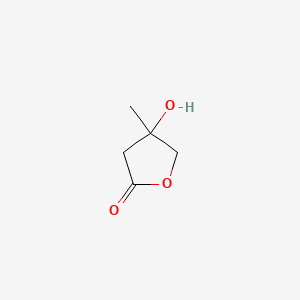
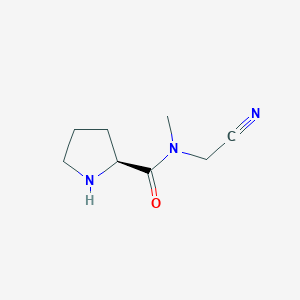
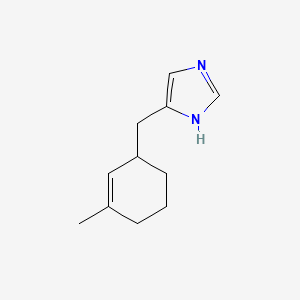
![3-(2,3-Difluoro-6-nitrophenyl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12831659.png)
![Tetraethyl (4,4',6,6'-tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(phosphonate)](/img/structure/B12831664.png)


